molecular formula C13H22N4O2 B2786920 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine CAS No. 333985-87-8

1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine

Katalognummer B2786920
CAS-Nummer: 333985-87-8
Molekulargewicht: 266.345
InChI-Schlüssel: DZLNXTWNYZWPBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of piperidine and triazole, and its unique structure has led to a wide range of applications in various fields of research.

Wirkmechanismus

The exact mechanism of action of 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine is not fully understood. However, it is believed to interact with specific proteins in the body, leading to changes in their function and activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including:
1. Inhibition of protein-protein interactions: The compound has been shown to inhibit the interaction between specific proteins, which can have downstream effects on various cellular processes.
2. Modulation of enzyme activity: It has been demonstrated that the compound can modulate the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine in lab experiments has several advantages, including its unique structure, which allows for the investigation of specific protein-protein interactions. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Zukünftige Richtungen

There are several potential future directions for research on 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine, including:
1. Development of new drugs: The compound has shown promise as a lead compound for the development of new drugs for the treatment of various diseases.
2. Investigation of protein-protein interactions: Further research is needed to fully understand the mechanism of action of the compound and its potential use in the investigation of specific protein-protein interactions.
3. Neurological research: The compound has shown potential for the treatment of neurological disorders, and further research is needed to investigate its efficacy and safety in this context.
In conclusion, this compound is a unique chemical compound that has a range of potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions all make it an interesting and important compound for further investigation.

Wissenschaftliche Forschungsanwendungen

1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine has been used in a variety of scientific research applications, including:
1. Chemical Biology: The compound has been used as a tool for studying protein-protein interactions and identifying new drug targets.
2. Medicinal Chemistry: It has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases.
3. Neurochemistry: The compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

tert-butyl 4-(triazol-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-7-4-11(5-8-16)10-17-9-6-14-15-17/h6,9,11H,4-5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNXTWNYZWPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By a similar manner to Reference Example 29, 1-tert-butoxycarbonyl-piperidin-4-methanol (1.08 g, 5.0 mmol) was reacted with 1H-1,2,3-triazole (1.04 g, 15 mmol) to give 1-tert-butoxycarbonyl-4-(2H-1,2,3-triazol-2-ylmethyl)piperidine as pale yellow solid substance (168 mg, 13%) and 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine as pale yellow solid substance (1.04 g, 78%).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.